molecular formula C8H17NO2 B13607225 2-Amino-3-(tetrahydro-2h-pyran-2-yl)propan-1-ol

2-Amino-3-(tetrahydro-2h-pyran-2-yl)propan-1-ol

Cat. No.: B13607225
M. Wt: 159.23 g/mol
InChI Key: PTUBWMDHGLXCEL-UHFFFAOYSA-N
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Description

2-Amino-3-(tetrahydro-2H-pyran-2-yl)propan-1-ol is an organic compound that features a tetrahydropyran ring attached to a propanol backbone with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(tetrahydro-2H-pyran-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of tetrahydropyran with an appropriate amino alcohol under controlled conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) or sodium borohydride (NaBH4) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or enzymatic synthesis. These methods ensure higher yields and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(tetrahydro-2H-pyran-2-yl)propan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives.

Scientific Research Applications

2-Amino-3-(tetrahydro-2H-pyran-2-yl)propan-1-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(tetrahydro-2H-pyran-2-yl)propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-amino-3-(oxan-2-yl)propan-1-ol

InChI

InChI=1S/C8H17NO2/c9-7(6-10)5-8-3-1-2-4-11-8/h7-8,10H,1-6,9H2

InChI Key

PTUBWMDHGLXCEL-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CC(CO)N

Origin of Product

United States

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